molecular formula C15H11ClO4 B191520 Apigeninidin CAS No. 1151-98-0

Apigeninidin

Cat. No.: B191520
CAS No.: 1151-98-0
M. Wt: 290.70 g/mol
InChI Key: GYQDOAKHUGURPD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Apigeninidin, also known as this compound chloride, is a flavone that has been found to have various actions against cancer cells .

Mode of Action

This compound interacts with its targets and induces several changes in the cells. It has been reported to suppress various human cancers in vitro and in vivo by multiple biological effects, such as triggering cell apoptosis and autophagy, inducing cell cycle arrest, suppressing cell migration and invasion, and stimulating an immune response .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates key signaling pathways including the PI3K/AKT, MAPK/ERK, JAK/STAT, NF-κB and Wnt/β-catenin pathways . These pathways play crucial roles in cell proliferation, survival, and differentiation.

Pharmacokinetics

It is known that apigenin, a similar compound, is systemically absorbed and recirculated by enterohepatic and local intestinal pathways . Its bioavailability is in the region of 30% . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include triggering cell apoptosis and autophagy, inducing cell cycle arrest, suppressing cell migration and invasion, and stimulating an immune response . It inhibits cancer cell proliferation by modulating the cell cycle and blocking the cell phase at the G2/M or G0/G1 checkpoint .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the production of Aflatoxins by Aspergillus flavus and Aspergillus parasiticus is favorable under high temperatures (between 24 and 35 °C) and high humidity (7–10%) . These conditions are ambient in tropical and subtropical regions, namely Sub-Saharan Africa and Southeast Asia, that often experience a high incidence of aflatoxin contamination . More research is needed to fully understand how environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Apigeninidin is a flavonoid that serves multiple physiological functions, such as strong anti-inflammatory, antioxidant, antibacterial, and antiviral activities . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .

Cellular Effects

This compound has been reported to suppress various human cancers in vitro and in vivo by multiple biological effects, such as triggering cell apoptosis and autophagy, inducing cell cycle arrest, suppressing cell migration and invasion, and stimulating an immune response .

Molecular Mechanism

This compound exerts its effects at the molecular level by modulating key signaling molecules involved in the initiation of cancer cell proliferation, invasion, and metastasis, including JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin pathways .

Temporal Effects in Laboratory Settings

The stability of this compound may enhance digestion and absorption and provide health benefits . More animal and cell experiments are needed to verify these findings and understand the long-term effects of this compound on cellular function .

Dosage Effects in Animal Models

In animal studies, this compound demonstrated a dose-dependent pharmacological effect on decreasing the tone of muscular contraction and reducing muscle strength .

Metabolic Pathways

This compound is involved in various metabolic pathways. In the liver, phase I metabolism of this compound is accomplished by liver enzymes such as cytochrome P450, flavin-containing monooxygenase (FMO), and nicotinamide adenine nucleotide phosphate (NADPH) .

Transport and Distribution

This compound, due to its increased permeability and diminished water solubility, readily penetrates the plasma membrane of the host organism . Its lipophilic nature and potential deactivation in the acidic environment of the gastrointestinal tract lead to lower bioavailability .

Subcellular Localization

Given its lipophilic nature and ability to penetrate the plasma membrane, it is likely to be found in various compartments within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: Apigenidin can be synthesized through chemical synthesis approaches. One documented method involves a two-step synthesis process . The first step includes the formation of a chalcone intermediate, followed by cyclization to form the 3-deoxyanthocyanidin structure.

Industrial Production Methods: Industrial production of apigenidin primarily involves extraction from natural sources such as sorghum. The extraction process includes solvent extraction followed by purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Apigenidin undergoes various chemical reactions, including:

    Oxidation: Apigenidin can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: Apigenidin can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced.

Major Products: The major products formed from these reactions include various derivatives of apigenidin, which can have different functional groups attached to the core structure .

Scientific Research Applications

Comparison with Similar Compounds

    Luteolinidin: Another 3-deoxyanthocyanidin with similar properties.

    Pelargonidin: A related anthocyanidin with a different hydroxylation pattern.

    Cyanidin: A common anthocyanidin found in many fruits and vegetables.

Uniqueness: Apigenidin is unique due to its high stability and vibrant color, making it particularly useful as a natural colorant in the food industry . Its antioxidant and anti-inflammatory properties also distinguish it from other similar compounds .

Properties

IUPAC Name

2-(4-hydroxyphenyl)chromenylium-5,7-diol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4.ClH/c16-10-3-1-9(2-4-10)14-6-5-12-13(18)7-11(17)8-15(12)19-14;/h1-8H,(H2-,16,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQDOAKHUGURPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151-98-0
Record name Apigeninidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1151-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apigeninidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001151980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apigeninidin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60167
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name APIGENINIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWI2JJB0W1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 500 mg 4', 5,7-triacetoxyflavan, 750 mg chloranil, 25 ml acetic acid, 5 ml H2O and 1.5 ml 6 N HCl was heated with stirring at 100° for 1 hour. After cooling in ice, the solution was diluted to 250 ml with 0.01 N HCl in MeOH and passed through a 4.5 × 10 cm column of acid-treated POLYCAR AT[1] (slurry packed) (POLYCLAR AT is a trademark for polyvinylpyrollidine sold by G.A.F.). The column was washed with a second 250 ml of 0.01 N HCl in methanol and the combined eluants concentrated on a rotary evaporator to 25 ml. This solution was then freeze dried to give a red-orange solid. After washing twice with 10 ml ethyl acetate to remove unreacted chloranil, there was obtained 144 mg (36% yield) of crude apigeninidin chloride (E1% (476 nm) = 840). A sample of purified material recrystallized from EtOH-4 N CHl had E1% (476 nm) = 1010 and was identical by IR (KBr) and TLC (cellulose) comparison with an authentic sample prepared by Robinson's procedure [2] ; the yield of purified material was 30%.
Name
4', 5,7-triacetoxyflavan
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyvinylpyrollidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Apigeninidin chloride?

A1: The molecular formula of this compound chloride is C15H11O4Cl. It has a molecular weight of 286.7 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, researchers have used various spectroscopic techniques to characterize this compound. 1H and 13C NMR spectral assignments have been determined, providing valuable information about its structure. [, ]

Q3: Can this compound be used as a natural food colorant?

A4: Yes, this compound shows promise as a natural food colorant. Studies have investigated its application in fermented foods like maize dough. Results show that while a significant portion of this compound degrades during fermentation, the dyed product exhibits increased antioxidant activity and potential improvements in sensory qualities. []

Q4: Does this compound exhibit photochromic properties?

A5: Yes, this compound possesses photochromic properties, meaning it can change color reversibly upon exposure to light. This property is attributed to a phototautomeric reaction that converts it between its trans-chalcone and cis-chalcone forms. Research has shown that this compound dissolved in certain non-toxic solvents, such as a mixture of weakly acidic water and 1,3-butanediol, can undergo repeated cycles of coloration under UV light and decoloration in the dark. [, ]

Q5: How does the presence of a methoxy group affect the fungicidal activity of this compound?

A6: The introduction of a methoxy group, particularly at the C-7 position, significantly enhances the fungicidal activity of this compound. For instance, 7-methoxythis compound exhibits stronger fungicidal activity against sorghum fungi compared to this compound. This suggests the importance of the methoxy group at the C-7 position for enhancing its bioactivity. []

Q6: Are there any other structural modifications that impact this compound's activity?

A7: Research has shown that the formation of dimeric 3-deoxyanthocyanidins, such as this compound-flavene dimer, significantly enhances their stability against bisulfite degradation compared to their monomeric counterparts. This suggests that increasing molecular complexity through dimerization could be a promising strategy for enhancing this compound's stability and potential applications. []

Q7: Does this compound play a role in plant defense mechanisms?

A8: Yes, this compound acts as a phytoalexin, a compound produced by plants in response to pathogen attack. Sorghum plants, in particular, synthesize this compound and luteolinidin as part of their defense mechanism against fungal infections. [, , ]

Q8: What is the role of this compound in sorghum varieties with different wound responses?

A9: In sorghum, the presence or absence of specific genes influences the type of pigment produced upon injury. While some varieties produce 3-deoxyanthocyanidins like this compound and luteolinidin, leading to a purple coloration, others produce flavones like apigenin and luteolin, resulting in light brown or dark brown colors. These variations are linked to the expression of enzymes like flavone synthase II and flavonoid 3′-hydroxylase. []

Q9: Are there any potential therapeutic applications of this compound?

A10: Research suggests that this compound-enriched extracts from Sorghum bicolor sheaths have potential therapeutic benefits, particularly in mitigating aflatoxin B1 (AFB1)-induced toxicity. Studies in male rats demonstrated that this compound co-treatment effectively reduced AFB1-mediated oxidative stress, inflammation, and hormonal imbalances, thereby protecting the reproductive system. [, ]

Q10: What analytical techniques are used to study this compound?

A11: Researchers employ a range of techniques to study this compound, including: * High-performance liquid chromatography (HPLC): For separation, identification, and quantification of this compound and related compounds in plant extracts. [, , , ] * Mass spectrometry (MS): Coupled with HPLC (HPLC-MS) to determine the molecular mass and structural information of this compound and its derivatives. [, , ] * UV-Vis spectroscopy: To study the color characteristics and stability of this compound under different conditions. [, , ] * Nuclear magnetic resonance (NMR): To elucidate the structure and confirm the identity of this compound. [, ]

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